4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid
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Overview
Description
4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid is a complex organic compound characterized by the presence of a chloro-substituted benzenesulfonyl group, a cyano group, and a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid typically involves multiple steps, starting with the preparation of 4-chlorobenzenesulfonyl chloride. This intermediate is synthesized by reacting chlorobenzene with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent and an alkali metal salt of a mineral acid . The resulting 4-chlorobenzenesulfonyl chloride is then subjected to further reactions to introduce the cyano and heptanedioic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, amine-substituted compounds, and various substituted benzene derivatives.
Scientific Research Applications
4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro-benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar in structure but lacks the cyano and heptanedioic acid groups.
4-Chlorobenzenesulfonyl chloride: An intermediate in the synthesis of the target compound, lacking the cyano and heptanedioic acid groups.
Uniqueness
4-(4-Chloro-benzenesulfonyl)-4-cyano-heptanedioic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano and heptanedioic acid groups distinguishes it from simpler analogs and enhances its versatility in various applications.
Properties
CAS No. |
34133-37-4 |
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Molecular Formula |
C14H14ClNO6S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-4-cyanoheptanedioic acid |
InChI |
InChI=1S/C14H14ClNO6S/c15-10-1-3-11(4-2-10)23(21,22)14(9-16,7-5-12(17)18)8-6-13(19)20/h1-4H,5-8H2,(H,17,18)(H,19,20) |
InChI Key |
LDBNAVPGDFJTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(CCC(=O)O)(CCC(=O)O)C#N)Cl |
Origin of Product |
United States |
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